molecular formula C20H10F6N2OS B1681742 SEW2871 CAS No. 256414-75-2

SEW2871

Cat. No.: B1681742
CAS No.: 256414-75-2
M. Wt: 440.4 g/mol
InChI Key: OYMNPJXKQVTQTR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Limited published $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR data exist, but predicted shifts align with its structure:

  • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 8H).
  • Oxadiazole protons: Not observed due to quadrupolar relaxation.
  • $$ ^{19}\text{F} $$-NMR: Two distinct signals at -63 ppm (CF3 groups).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • $$ \nu(\text{C=N}) $$: 1610 cm$$ ^{-1} $$ (oxadiazole ring).
  • $$ \nu(\text{C-F}) $$: 1150–1250 cm$$ ^{-1} $$ (trifluoromethyl groups).

Mass Spectrometry

  • EI-MS : Major fragment at m/z 440.4 ([M]$$ ^+ $$).
  • High-resolution MS confirms the molecular formula (Calc. 440.0423; Found 440.0421 ).

Properties

IUPAC Name

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMNPJXKQVTQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399085
Record name SEW2871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256414-75-2
Record name SEW2871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SW2871
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of SEW-2871 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SEW-2871 undergoes several types of chemical reactions, including:

    Oxidation: SEW-2871 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: SEW-2871 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1. Immunology

  • Lymphopenia Induction : SEW2871 induces peripheral lymphopenia by sequestering lymphocytes in secondary lymphoid organs. This mechanism is beneficial in conditions where reducing lymphocyte counts can mitigate autoimmune responses or transplant rejection .
  • Dendritic Cell Function : Research indicates that this compound impairs the chemotaxis of dendritic cells (DCs), both immature and mature, affecting their migration to lymph nodes under inflammatory conditions. This modulation could be pivotal in managing autoimmune diseases .

2. Nephrology

  • Ischemia-Reperfusion Injury : this compound has demonstrated protective effects against ischemia-reperfusion injury in renal tissues. Studies show that it reduces CD4+ T cell infiltration and pro-inflammatory cytokine production, thereby preserving kidney function during acute injury scenarios .

3. Neurology

  • Seizure Management : this compound has been investigated for its potential to reduce seizure activity in models resistant to conventional treatments. Its agonistic action on S1P1 receptors may play a role in modulating neuronal excitability and inflammation associated with seizure disorders .

Case Study 1: Immunomodulation in Autoimmunity

A study involving IL-10 deficient mice treated with this compound showed significant amelioration of colitis symptoms. The treatment resulted in reduced levels of pro-inflammatory cytokines and improved histological scores of colon inflammation, indicating its potential as a therapeutic agent in autoimmune conditions .

Case Study 2: Renal Protection

In a model of ischemia-reperfusion injury, this compound administration led to decreased T cell infiltration and lower levels of serum amyloid A, demonstrating its efficacy in protecting renal function during acute injury episodes. Histological analysis revealed reduced inflammation compared to control groups .

Case Study 3: Neurological Effects

Research into the effects of this compound on seizure activity highlighted its potential as a novel treatment for refractory seizures. The compound was shown to modulate neuronal excitability and reduce seizure frequency in animal models .

Data Summary Table

Application AreaMechanismKey Findings
ImmunologyLymphocyte sequestrationInduces lymphopenia; alters DC chemotaxis
NephrologyRenal protection during ischemiaReduces CD4+ T cell infiltration; preserves function
NeurologyModulation of neuronal excitabilityReduces seizure frequency in resistant models

Comparison with Similar Compounds

Selectivity and Receptor Interactions

  • SEW2871 vs. FTY720 (Fingolimod): Receptor Specificity: this compound is S1PR1-selective, whereas FTY720 acts on S1PR1, S1PR3, S1PR4, and S1PR5, leading to broader effects, including bradycardia (via S1PR3) . Receptor Fate: this compound induces transient S1PR1 internalization and recycling, while FTY720 causes prolonged receptor degradation . Therapeutic Outcomes: Both reduce lymphocyte egress, but this compound lacks FTY720’s cardiovascular side effects in non-inflammatory settings. However, in sepsis models, this compound caused severe cardiac toxicity, likely due to context-dependent S1PR1 activation in pro-inflammatory environments .
  • This compound vs. KRP-203: KRP-203, another S1PR1-selective agonist, shares structural similarities with FTY720 but exhibits higher selectivity. Like this compound, it prolongs graft survival in transplantation models but may have distinct pharmacokinetic profiles .
  • This compound vs. S1P (Endogenous Ligand): S1P binds all five S1PR subtypes (S1PR1–5) and exhibits conformational flexibility, enabling adaptation to receptor mutations. In contrast, this compound’s rigid aromatic structure limits binding plasticity, as shown by impaired activation in S1PR1 mutants (e.g., F5.48G, L5.52A) .

Structural and Binding Characteristics

  • Binding Pocket Interactions :
    • This compound engages S1PR1 via π-π stacking with Trp-6.48 and hydrophobic interactions in the ligand pocket. Mutagenesis studies reveal that residues Phe-5.48 and Trp-6.48 are critical for this compound’s activity but less so for S1P .
    • FTY720’s phosphorylated form (FTY720-P) binds S1PR1 similarly to S1P but lacks this compound’s selectivity, leading to off-target effects .

Therapeutic Efficacy

  • Inflammation and Autoimmunity :

    • This compound reduces renal ischemia-reperfusion injury by 40% (creatinine reduction) and attenuates TNF-α and ICAM-1 expression . In contrast, FTY720 shows efficacy in multiple sclerosis (MS) but with cardiovascular risks .
    • In sepsis, this compound exacerbates cardiac dysfunction and fails to stabilize endothelial barriers, highlighting limitations in systemic inflammation .
  • Transplantation: this compound extends heterotopic heart allograft survival in mice by reducing T-cell infiltration and increasing splenic Tregs . Comparable effects are seen with KRP-203, but FTY720’s broader receptor activity may enhance immunosuppression at the cost of side effects .
  • Neuroprotection :

    • Both this compound and FTY720 reduce infarct volume in stroke models via Akt/ERK pathway activation. However, this compound’s selectivity may minimize off-target neuroinflammatory responses .

Adverse Effects and Limitations

  • FTY720’s bradycardia (via S1PR3) is absent in this compound due to its S1PR1 selectivity .
  • Fibrosis Modulation :

    • This compound paradoxically increases collagen synthesis in cardiac fibroblasts, which is reversed by dihydrosphingosine (dhSph). This contrasts with dhSph’s direct anti-fibrotic effects .

Key Research Findings

Parameter This compound FTY720 KRP-203
Receptor Selectivity S1PR1-selective S1PR1/3/4/5 S1PR1-selective
Receptor Fate Internalization & recycling Degradation Internalization & recycling (assumed)
Key Therapeutic Use Renal I/R injury, transplantation MS, transplantation Transplantation, autoimmune models
Major Side Effects Context-dependent cardiotoxicity Bradycardia, lymphopenia Limited data; likely similar to this compound
Mechanistic Pathway PI3K/Akt, Treg induction S1PR1/3-mediated lymphopenia Lymphocyte trafficking inhibition

Biological Activity

SEW2871 is a selective agonist for the sphingosine-1-phosphate receptor type 1 (S1P1), exhibiting significant biological activity in various experimental models. This article reviews the compound's mechanisms of action, therapeutic potential, and findings from recent studies.

Overview of this compound

  • Chemical Structure : this compound is chemically identified as 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole.
  • Selectivity : It selectively activates the S1P1 receptor with an EC50 of approximately 13 nM and does not activate S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 μM .

This compound exerts its effects primarily through the activation of the S1P1 receptor, influencing various physiological processes including immune response modulation, neuroprotection, and anti-inflammatory effects.

Immune Modulation

  • Lymphopenia Induction : this compound has been shown to induce lymphopenia in mice by sequestering lymphocytes into secondary lymphoid organs. This mechanism is similar to that observed with FTY720, another S1P receptor modulator .
  • Dendritic Cell Function : Unlike FTY720, this compound does not down-regulate S1P1 in human dendritic cells (DCs), thus preserving their chemotactic function under inflammatory conditions .

Neuroprotective Effects

  • Cognitive Function : Chronic administration of this compound has been demonstrated to ameliorate spatial memory deficits in Alzheimer's disease (AD) models by preventing Aβ-induced neuronal loss in the hippocampus .
  • Mechanistic Insights : In AD model rats, this compound treatment led to increased expression of S1PR1 and improved performance in spatial learning tasks. The compound also reduced apoptosis in hippocampal neurons exposed to Aβ .

Study on Colitis

In a study involving IL-10 deficient mice (a model for inflammatory bowel disease), treatment with this compound resulted in:

  • Reduced Inflammation : Significant suppression of pro-inflammatory cytokines such as TNF-α and IL-17A was observed in colon tissues .
  • Therapeutic Potential : These findings suggest that this compound may have potential therapeutic applications for inflammatory bowel diseases.

Neuroprotective Study

In a study focusing on cognitive deficits induced by Aβ:

  • Neuronal Protection : this compound administration significantly reduced neuronal loss in the CA1 region of the hippocampus compared to controls receiving only Aβ injections .
  • Cognitive Improvement : Enhanced performance in memory tasks was noted in treated animals, indicating a protective effect against cognitive decline associated with AD.

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect/Outcome Reference
Lymphopenia InductionInduces peripheral lymphopenia
Dendritic Cell FunctionPreserves chemotaxis; does not down-regulate S1P1
Cognitive FunctionImproves memory deficits in AD models
Anti-inflammatoryReduces pro-inflammatory cytokines in colitis models
Neuronal ProtectionPrevents Aβ-induced neuronal loss

Q & A

Q. What is the primary mechanism of SEW2871 in modulating immune responses?

this compound selectively activates the sphingosine-1-phosphate receptor 1 (S1P1) with an EC50 of 13–13.8 nM, inducing receptor internalization and recycling. This reduces circulating lymphocytes by sequestering them in secondary lymphoid organs, thereby suppressing immune responses without activating S1P2–S1P5 receptors, which avoids off-target effects like bradycardia . Methodologically, researchers confirm S1P1 specificity using antagonists (e.g., W146) and measure lymphocyte counts via flow cytometry or histology .

Q. Which experimental models are used to study this compound's therapeutic effects?

Common models include:

  • Alzheimer’s disease : 0.5 mg/kg intraperitoneal (IP) administration in rats for 2 weeks improves spatial memory and reduces hippocampal neuron loss by inhibiting β-amyloid toxicity .
  • Liver fibrosis : LX-2 cells (human hepatic stellate cells) treated with this compound show reduced collagen and hydroxyproline levels, assessed via ELISA and colorimetric assays .
  • Acute lung injury : LPS-induced injury in C57Bl/6 mice; this compound (0–0.3 mg/kg IV) provides dose-dependent vascular barrier protection, measured by bronchoalveolar lavage fluid analysis .
  • Cardiac remodeling : Myocardial infarction (MI) models use CSF1R inhibitors (e.g., GW2580) to validate this compound’s dependency on CSF1 signaling .

Q. How do researchers confirm S1P1 receptor specificity in this compound studies?

Specificity is validated via:

  • Antagonist co-treatment : W146 blocks this compound-induced macrophage migration, confirming S1P1 dependency .
  • Receptor profiling : Lack of activity on S1P2–S1P5 is confirmed using calcium flux assays or GTPγS binding assays in transfected cell lines .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in ischemic injury models be resolved?

Discrepancies arise from differences in dosing, timing, and outcome measures. For example:

  • Cardioprotection : this compound improves left ventricular function in MI models via Akt activation but fails to reduce infarct size, likely due to transient signaling (peak Akt phosphorylation at 1 hour post-administration) .
  • Cerebral ischemia : Pretreatment with 0.5 mg/kg IP every other day for 28 days enhances collateral circulation and cerebral blood flow (CBF) in rats, measured via MRI or laser Doppler .
  • Methodological adjustments : Optimize dosing schedules based on pharmacokinetics (e.g., short half-life) and use longitudinal biomarkers (e.g., claudin-5 for blood-brain barrier integrity) .

Q. What protocols optimize this compound administration in chronic disease models?

Key considerations include:

  • Dosing frequency : In Alzheimer’s models, daily IP injections for 2 weeks sustain cognitive benefits, while vascular injury models use alternate-day dosing for 28 days to balance receptor activation and toxicity .
  • Route of administration : Oral bioavailability is confirmed in murine models, but IV delivery ensures rapid barrier protection in acute lung injury .

Q. How is this compound’s role in CSF1-dependent cardiac remodeling investigated?

Researchers co-administer this compound with CSF1R inhibitors (e.g., GW2580) and assess:

  • Fibrosis : Sirius Red staining for collagen deposition.
  • Functional outcomes : Echocardiography measures ejection fraction and left ventricular dimensions.
  • Mechanistic validation : GW2580 reverses this compound’s anti-fibrotic effects, confirming CSF1 pathway involvement .

Q. What methodologies assess this compound’s impact on blood-brain barrier (BBB) integrity?

Techniques include:

  • Claudin-5 quantification : Immunohistochemistry (IHC) in brain sections shows this compound reverses BBB degradation in UCAO/JPD models .
  • Evans Blue extravasation : Measures vascular permeability in vivo.
  • Signaling analysis : Western blot for pAkt and pErk1/2 in endothelial cells, which correlate with BBB stabilization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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